molecular formula C28H46O2 B13414126 7-Ketocampesterol

7-Ketocampesterol

Cat. No.: B13414126
M. Wt: 414.7 g/mol
InChI Key: LTLKHSBYMNKWPF-KANLMKGOSA-N
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Description

7-Ketocampesterol is an oxidized derivative of campesterol, a phytosterol commonly found in various plant-based foods. Phytosterols are structurally similar to cholesterol and are known for their cholesterol-lowering properties. This compound is formed through the oxidation of campesterol and has been studied for its potential health effects and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Ketocampesterol can be synthesized through the oxidation of campesterol. Common oxidizing agents used in this process include potassium permanganate, chromium trioxide, and other strong oxidizers. The reaction typically involves dissolving campesterol in an appropriate solvent, such as dichloromethane or ethanol, and then adding the oxidizing agent under controlled conditions to achieve the desired oxidation state.

Industrial Production Methods: Industrial production of this compound involves large-scale oxidation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced oxidation techniques. The purity of the final product is ensured through various purification steps, including crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Ketocampesterol primarily undergoes oxidation reactions due to the presence of the ketone functional group. It can also participate in reduction reactions, where the ketone group is reduced to a hydroxyl group. Additionally, it can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acidic or basic conditions, depending on the nature of the substituent.

Major Products Formed:

    Oxidation: Further oxidized derivatives, such as 7-keto derivatives of other sterols.

    Reduction: 7-Hydroxycampesterol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a model compound to study oxidation and reduction reactions of sterols.
  • Investigated for its role in the formation of phytosterol oxidation products in food processing.

Biology:

  • Studied for its effects on cellular processes, including cell proliferation and apoptosis.
  • Used in research on cholesterol metabolism and transport.

Medicine:

  • Potential therapeutic applications in lowering cholesterol levels.
  • Investigated for its anti-inflammatory and anti-carcinogenic properties.

Industry:

  • Used in the development of functional foods and dietary supplements.
  • Studied for its role in improving the oxidative stability of food products.

Mechanism of Action

The mechanism of action of 7-Ketocampesterol involves its interaction with cellular pathways related to cholesterol metabolism. It is known to inhibit the absorption of cholesterol in the intestines by competing with cholesterol for incorporation into micelles. This leads to a reduction in overall cholesterol levels in the body. Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines, suggesting a potential role in cancer therapy.

Comparison with Similar Compounds

    7-Ketositosterol: Another oxidized phytosterol with similar properties and applications.

    7-Ketostigmasterol: Known for its anti-inflammatory and cholesterol-lowering effects.

    7-Ketobrassicasterol: Studied for its role in cholesterol metabolism and potential therapeutic applications.

Uniqueness: 7-Ketocampesterol is unique in its specific structural features and its ability to inhibit cholesterol absorption more effectively than some other oxidized phytosterols

Biological Activity

7-Ketocampesterol, a derivative of campesterol, is a type of oxidized phytosterol that has garnered attention for its potential biological activities, particularly in relation to cholesterol metabolism and cellular functions. This article reviews the current understanding of the biological activity of this compound, focusing on its absorption mechanisms, cytotoxic effects, and implications for health.

Absorption Mechanisms

Recent studies have investigated the absorption characteristics of this compound using human intestinal Caco-2 cell models. The absorption percentage of this compound was found to be between 1.18% and 2.23% , which is higher than that of its parent compound campesterol but lower than that of cholesterol-d7. The apparent permeability in the basolateral-to-apical direction was approximately 0.55-fold compared to the apical-to-basolateral direction, indicating an active transport mechanism likely mediated by the Niemann-Pick C1-like 1 (NPC1L1) protein .

Cytotoxicity and Apoptosis Induction

This compound has been shown to exhibit significant cytotoxic effects on various cell lines. In particular, it demonstrated a high inhibitory potential related to cell cycle arrest and apoptosis induction in human intestinal carcinoma Caco-2 cells. This was characterized by increased caspase-3 activity and down-regulation of the anti-apoptotic Bcl-2 protein .

A study evaluating multiple oxidized phytosterols indicated that this compound had one of the highest inhibitory potentials among its counterparts, suggesting a strong role in promoting apoptosis in cancerous cells .

Table 1: Comparative Cytotoxicity of Oxidized Phytosterols

CompoundIC50 (µM)Apoptosis InductionCell Type
This compound12.5YesCaco-2
7-Ketositosterol10.0YesCaco-2
7-Ketobrassicasterol15.0ModerateCaco-2
7-Ketostigmasterol>20NoCaco-2

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The above table summarizes findings from various studies indicating that both this compound and its analogs possess significant anti-proliferative properties against cancer cells.

Implications for Health

The biological activity of this compound raises important considerations regarding its role in cardiovascular health and potential atherogenic effects. While some epidemiological studies suggest that elevated levels of phytosterols may be associated with cardiovascular disease (CVD), the specific contribution of oxidized forms like this compound remains less clear .

Research indicates that while dietary plant sterols can reduce plasma cholesterol levels, their oxidized derivatives may exhibit pro-inflammatory properties and contribute to atherosclerosis under certain conditions .

Properties

Molecular Formula

C28H46O2

Molecular Weight

414.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one

InChI

InChI=1S/C28H46O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-26-24(12-14-28(22,23)6)27(5)13-11-21(29)15-20(27)16-25(26)30/h16-19,21-24,26,29H,7-15H2,1-6H3/t18-,19-,21+,22-,23+,24+,26+,27+,28-/m1/s1

InChI Key

LTLKHSBYMNKWPF-KANLMKGOSA-N

Isomeric SMILES

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C

Origin of Product

United States

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